molecular formula C22H19N3O B8369288 5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde

5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde

Cat. No. B8369288
M. Wt: 341.4 g/mol
InChI Key: MTZMYTHFRCELIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608627B2

Procedure details

A mixture of [5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridin-2-yl]methanol (Example 48) (9.74 g, 28.4 mmol) and manganese dioxide (24.6 g, 283.6 mmol) in methylene chloride (584 mL) was stirred at room temperature under a nitrogen atmosphere overnight (15 h). The reaction mixture was filtered through diatomaceous earth to remove the manganese dioxide. Concentration of the filtrate provided the crude material as a dark solid. The crude material was purified by trituration with toluene to give 5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (6.36 g, 65%) as an orange solid: 1H NMR (300 MHz, CDCl3) δ4.84 (4H, s), 6.60 (1H, s), 6.95 (1H, s), 7.21-7.33 (10H, m), 8.63 (1H, s), 9.75 (1H, br s), 9.86 (1H, s).
Name
[5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridin-2-yl]methanol
Quantity
9.74 g
Type
reactant
Reaction Step One
Quantity
584 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:9]1[CH:10]=[C:11]2[CH:17]=[C:16]([CH2:18][OH:19])[NH:15][C:12]2=[CH:13][N:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH2:20]([N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:9]1[CH:10]=[C:11]2[CH:17]=[C:16]([CH:18]=[O:19])[NH:15][C:12]2=[CH:13][N:14]=1)[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:2.3.4|

Inputs

Step One
Name
[5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridin-2-yl]methanol
Quantity
9.74 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C=1C=C2C(=CN1)NC(=C2)CO)CC2=CC=CC=C2
Name
Quantity
584 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
24.6 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under a nitrogen atmosphere overnight (15 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
to remove the manganese dioxide
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate provided the crude material as a dark solid
CUSTOM
Type
CUSTOM
Details
The crude material was purified by trituration with toluene

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C=1C=C2C(=CN1)NC(=C2)C=O)CC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.36 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.